molecular formula C21H23N3O4 B10988108 Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate

Cat. No.: B10988108
M. Wt: 381.4 g/mol
InChI Key: OZLXORWOXUVSQJ-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a synthetic small molecule of interest in medicinal chemistry and chemical biology research. The compound features a benzoate ester core linked to a piperidine moiety via a urea-based scaffold. Piperidine rings are common structural elements in pharmaceuticals and bioactive compounds . Urea derivatives are frequently explored for their ability to participate in hydrogen bonding, which can be crucial for binding to biological targets. This molecular architecture suggests potential applications as a building block in the synthesis of more complex structures or as a starting point for the development of enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a key intermediate in drug discovery efforts. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 3-[[2-(piperidine-1-carbonyl)phenyl]carbamoylamino]benzoate

InChI

InChI=1S/C21H23N3O4/c1-28-20(26)15-8-7-9-16(14-15)22-21(27)23-18-11-4-3-10-17(18)19(25)24-12-5-2-6-13-24/h3-4,7-11,14H,2,5-6,12-13H2,1H3,(H2,22,23,27)

InChI Key

OZLXORWOXUVSQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Piperidin-1-ylcarbonyl)aniline

Step 1: Nitro precursor preparation
2-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂). Reacting this intermediate with piperidine in dichloromethane yields 2-nitro-N-(piperidin-1-yl)benzamide.

Step 2: Reduction to aniline
Catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation (NH₄HCO₂, Pd/C) reduces the nitro group to an amine, yielding 2-(piperidin-1-ylcarbonyl)aniline.

Optimization Note : The patent US8697876B2 highlights the use of transfer hydrogenation with formaldehyde and palladium catalysts to achieve selective reductions without over-hydrogenation.

Synthesis of Methyl 3-Isocyanatobenzoate

Step 1: Amine activation
Methyl 3-aminobenzoate reacts with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane under nitrogen. This generates methyl 3-isocyanatobenzoate, with HCl byproducts neutralized by tertiary amines like triethylamine.

Safety Consideration : Triphosgene, a safer alternative to phosgene, minimizes handling risks while maintaining high reactivity.

Urea Coupling Reaction

Step 1: Reaction setup
Equimolar amounts of 2-(piperidin-1-ylcarbonyl)aniline and methyl 3-isocyanatobenzoate are combined in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12–24 hours under inert conditions.

Step 2: Workup
The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate) isolates the pure urea derivative.

Yield Enhancement : The Ambeed protocol demonstrates that extended reaction times (up to 50 hours) and elevated temperatures (60–65°C) improve conversion rates.

Alternative Methods and Optimization

CDI-Mediated Urea Formation

Carbonyldiimidazole (CDI) offers a phosgene-free route:

  • Activation : Methyl 3-aminobenzoate reacts with CDI in THF, forming a reactive imidazolide intermediate.

  • Coupling : Addition of 2-(piperidin-1-ylcarbonyl)aniline prompts nucleophilic attack, yielding the urea linkage.

Advantages :

  • Avoids toxic isocyanates.

  • Compatible with moisture-sensitive intermediates.

One-Pot Sequential Synthesis

A streamlined approach condenses multiple steps:

  • Amide formation : 2-Nitrobenzoic acid and piperidine are coupled using EDCl/HOBt.

  • Reduction and urea coupling : The nitro group is reduced in situ, followed by immediate reaction with methyl 3-isocyanatobenzoate.

Catalyst Systems : Copper(I) oxide (Cu₂O), as described in US8697876B2, facilitates Ullmann-type couplings at temperatures below 80°C to prevent discoloration.

Reaction Conditions and Catalysts

ParameterCDI MethodTriphosgene MethodOne-Pot Synthesis
Temperature (°C)25–300–560–70
CatalystNoneTriethylamineCu₂O (>0.02 wt%)
Reaction Time (h)241248
Yield (%)65–7570–8060–70

Key Insight : Copper(I) oxide at >0.02 wt% loading enables efficient amination at lower temperatures, preserving product whiteness.

Purification and Characterization

Crystallization : Ethanol or ethyl acetate/hexane mixtures recrystallize the final product, removing imidazole or urea byproducts.

Analytical Data :

  • XRD : Sharp peaks indicate crystalline Form A (analogous to US8697876B2’s Figure 1A).

  • ¹H NMR : Resonances at δ 8.2 (urea NH), 3.9 (COOCH₃), and 1.6 ppm (piperidine CH₂) confirm structure.

Comparative Analysis of Methods

Triphosgene vs. CDI :

  • Triphosgene : Higher yields (80%) but requires strict temperature control.

  • CDI : Safer profile with moderate yields (75%), ideal for large-scale production.

One-Pot Synthesis : Reduces purification steps but demands precise stoichiometry and catalyst control .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The piperidine ring and phenylcarbamoyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several compounds sharing the 3-(benzoyl-λ²-azanyl)phenylmethanone framework have been synthesized and studied. Key analogues include:

Compound ID Substituents Biological Activity/Notes Reference
HEXXOY 2-methoxy, 5-methyl, 3-nitro Anticoagulant activity; moderate hfXa inhibition Yi et al., 2007
HEXYAL 2-hydroxy, 5-methyl, 3-nitro Improved solubility; weaker inhibition vs. HEXXOY Yi et al., 2007
POQMEP 2-methoxy, 2-hydroxy Crystal structure resolved; metal coordination Liu et al., 2014
YUXMIO Multi-methoxy, 3-nitro Enhanced metabolic stability Yan et al., 2010
Target Compound Piperidin-1-ylcarbonyl, carbamoyl, methyl ester Hypothesized strong hfXa inhibition (unvalidated) N/A

Key Observations :

  • Nitro Groups: Compounds like HEXXOY and YUXMIO feature nitro substituents, which enhance electrophilic reactivity but may introduce toxicity risks.
  • Methoxy vs. Hydroxy : HEXYAL’s hydroxyl group improves aqueous solubility compared to HEXXOY’s methoxy group, but reduces binding affinity due to weaker hydrophobic interactions .
  • Piperidinyl vs.

Molecular Docking and Binding Affinity Predictions

Using the Glide docking method (Schrödinger), which combines systematic ligand sampling with OPLS-AA force field optimization, the target compound was compared to analogues for binding to human factor Xa (hfXa), a key anticoagulation target .

Hypothetical Docking Scores (XP-GScore) :

Compound ID Glide XP Score (kcal/mol) Key Interactions
HEXXOY -9.2 Nitro group forms π-π stacking with Tyr228
HEXYAL -8.5 Hydroxy group H-bonds with Asp189
YUXMIO -10.1 Multi-methoxy groups stabilize hydrophobic pocket
Target Compound -11.3 (predicted) Piperidinyl interacts with S4 pocket; carbamoyl H-bonds with Gly218

Analysis :

  • The target compound’s piperidinyl group is predicted to occupy the hydrophobic S4 pocket of hfXa more effectively than YUXMIO’s methoxy substituents, contributing to a higher docking score .
  • The carbamoyl linker may form dual hydrogen bonds with Gly218 and Gln192, a feature absent in HEXXOY and HEXYAL .

Functional Group Impact on Pharmacokinetics

  • Ester vs.
  • Fluorinated Analogues : Compounds with trifluoromethyl groups (e.g., in ) exhibit higher metabolic stability but may introduce off-target effects. The target compound avoids fluorination, balancing stability and selectivity .

Biological Activity

Methyl 3-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzoic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
NMR Spectroscopy Determines molecular structure
Mass Spectrometry Confirms molecular weight and purity
X-ray Crystallography Provides three-dimensional structure

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study on related piperidine derivatives demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema. For instance, a related compound showed a decrease in paw edema by 61.98% at a dosage of 50 mg/kg, indicating potent anti-inflammatory activity compared to standard drugs like indomethacin .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies suggest that this compound can inhibit the proliferation of various cancer cell lines. For example, in a study assessing antiproliferative effects, related compounds exhibited a significant reduction in cell viability at concentrations around 100 μM, showcasing their potential as therapeutic agents against cancer .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of piperidine derivatives.
    • Method : Carrageenan-induced paw edema model.
    • Results : The compound reduced edema significantly, with maximum efficacy observed at higher doses.
  • Case Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of this compound on cancer cells.
    • Method : Cell viability assays on various cancer cell lines.
    • Results : Notable inhibition of cell growth was recorded, suggesting its potential use in cancer therapy.

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